molecular formula C5H10NO4P B11911146 Dimethyl (2-oxopropanimidoyl)phosphonate

Dimethyl (2-oxopropanimidoyl)phosphonate

Cat. No.: B11911146
M. Wt: 179.11 g/mol
InChI Key: PKSXFTVEZFXANT-UHFFFAOYSA-N
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Description

Dimethyl (2-oxopropanimidoyl)phosphonate is an organophosphorus compound with the molecular formula C5H11O4P. It is also known as dimethyl acetonylphosphonate. This compound is characterized by the presence of a phosphonate group attached to a 2-oxopropanimidoyl moiety. It is a versatile reagent used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-oxopropanimidoyl)phosphonate can be synthesized through several methods. One common approach involves the acylation of methylphosphonates. This method includes the metalation of dialkyl methylphosphonates, followed by the reaction of the resulting organolithium reagent with acetyl chloride or its synthetic equivalent . Another synthetic route is the Michaelis-Arbuzov reaction, where haloacetones react with trialkyl phosphites. For instance, iodoacetone can be used to obtain the target compound in good yields .

Industrial Production Methods: Industrial production of this compound typically involves the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction between trialkyl phosphites and haloacetones, such as iodoacetone, is favored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-oxopropanimidoyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2-oxopropanimidoyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (2-oxopropanimidoyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the 2-oxopropanimidoyl moiety can undergo electrophilic addition reactions. These properties make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1-dimethoxyphosphoryl-1-iminopropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO4P/c1-4(7)5(6)11(8,9-2)10-3/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSXFTVEZFXANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=N)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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